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Compound of Interest

Compound Name: 2-Chloro-N-isopropylacetamide

CAS No.: 2895-21-8

Cat. No.: B1583802 Get Quote

Executive Summary
In the context of bioconjugation and organic synthesis, the choice between 2-Chloro-N-
isopropylacetamide (CIA) and 2-bromoacetamide (2-BA) represents a trade-off between

reaction velocity and reagent stability/selectivity.[1]

2-Bromoacetamide (2-BA): A high-velocity alkylating agent. The bromide leaving group

facilitates rapid nucleophilic substitution (

), making it ideal for kinetic studies or capping reactions where speed is critical.

2-Chloro-N-isopropylacetamide (CIA): A slower, more lipophilic electrophile. The chloride

leaving group and the steric bulk of the N-isopropyl moiety significantly retard the reaction

rate. This reagent is preferred when slower, controlled alkylation is required, or when the N-

isopropyl pharmacophore is a desired structural feature (e.g., in herbicide metabolite

studies).
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Feature
2-Chloro-N-

isopropylacetamide
2-Bromoacetamide

CAS Number 2895-21-8 683-57-8

Formula

Mol.[2][3] Weight 135.59 g/mol 137.96 g/mol

Leaving Group
Chloride (

)

Bromide (

)

N-Substitution Secondary Amide (Isopropyl) Primary Amide (Unsubstituted)

Lipophilicity (LogP) ~0.9 (Moderate) ~ -0.6 (Hydrophilic)

Bond Energy (C-X) ~339 kJ/mol (C-Cl) ~285 kJ/mol (C-Br)

Mechanistic Pathway ( Alkylation)
Both reagents react primarily via a bimolecular nucleophilic substitution (

) mechanism. The nucleophile (typically a thiolate,

) attacks the

-carbon, displacing the halogen.

Key Differentiator: The rate-determining step is the cleavage of the Carbon-Halogen bond.

Since the C-Br bond is weaker and longer than the C-Cl bond, 2-bromoacetamide lowers the

activation energy (

), resulting in reaction rates 10–100x faster than its chloro- analog.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemsrc.com/en/cas/1118-69-0_901912.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6941474/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophile

Electrophiles

Cysteine Thiolate
(R-S⁻)

Transition State
[Nu---C---X]‡

Attack

2-Bromoacetamide
(Fast Leaving Group)

Low Ea

2-Chloro-N-isopropylacetamide
(Slow Leaving Group + Sterics)

High Ea

Alkylated Product
(Thioether)

Leaving Group
(Br⁻ or Cl⁻)

Click to download full resolution via product page

Figure 1: Comparative

reaction pathway. The activation energy barrier is significantly higher for the Chloro- derivative
due to stronger C-Cl bond strength and steric hindrance from the N-isopropyl group.

Reactivity Profiling & Kinetics
The Leaving Group Effect (Br vs. Cl)
Experimental data consistently shows that

-bromoacetamides are superior alkylating agents in terms of kinetics.

Relative Rate (

): In standard cysteine alkylation assays (pH 7.5, 25°C), bromoacetamides typically exhibit a

of 20–80 compared to chloroacetamides (

).

Implication: 2-Bromoacetamide reactions often reach completion in 15–30 minutes, whereas

2-Chloro-N-isopropylacetamide may require 2–12 hours or elevated temperatures (37°C–

50°C) to achieve comparable yields.
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Steric & Electronic Modulation
The N-isopropyl group in the chloro- derivative introduces two secondary effects:

Steric Hindrance: While the reaction center is the

-carbon, the bulky isopropyl group on the adjacent nitrogen can impede the approach of
large protein nucleophiles, further slowing the reaction compared to the compact primary
amide of 2-bromoacetamide.

Inductive Effect: The alkyl group is electron-donating. This increases electron density on the

amide nitrogen, which may subtly reduce the electrophilicity of the

-carbon compared to the primary amide, though this is a minor effect compared to the
leaving group difference.

Selectivity vs. Speed
High Reactivity (2-BA): Risk of off-target alkylation. At high concentrations or pH > 8.0, 2-

bromoacetamide may alkylate lysine residues (amines) or histidine, leading to

heterogeneous products.

Low Reactivity (CIA): Higher specificity for "hyper-reactive" cysteines. The sluggish nature of

the chloride leaving group ensures that only the most nucleophilic thiols (low pKa) react

efficiently, reducing background noise in complex proteomes.

Experimental Protocols
Protocol A: Rapid Cysteine Capping with 2-
Bromoacetamide
Use Case: Total alkylation of protein thiols prior to digestion.

Preparation: Dissolve 2-bromoacetamide in water or buffer to 500 mM immediately before

use (unstable in solution over days).

Reaction Mix: Adjust protein solution (1–2 mg/mL) to pH 8.0 (Tris or HEPES).
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Addition: Add 2-bromoacetamide to a final concentration of 10–20 mM (approx. 50-fold molar

excess over thiols).

Incubation: Incubate at Room Temperature (25°C) for 20 minutes in the dark.

Quenching: Add DTT or

-mercaptoethanol (20 mM excess) to consume unreacted reagent.

Protocol B: Controlled Alkylation with 2-Chloro-N-
isopropylacetamide
Use Case: Selective labeling or synthesis of N-isopropyl-acetamide derivatives.

Solubility Check: This reagent is less water-soluble than 2-BA. Dissolve in DMSO or DMF to

make a 100 mM stock.

Reaction Mix: Buffer system at pH 7.5–8.5. Organic co-solvent (e.g., 10% acetonitrile) may

be needed for stability.

Addition: Add reagent to a final concentration of 50 mM (Higher excess required due to slow

kinetics).

Incubation: Incubate at 37°C for 2–4 hours with agitation.

Note: Monitoring by LC-MS is recommended to verify completion.

Purification: Dialysis or desalting columns are required to remove the excess organic

reagent.

Decision Matrix
Use the following logic flow to select the appropriate reagent for your application.
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Figure 2: Reagent selection decision tree based on kinetic requirements and structural needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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